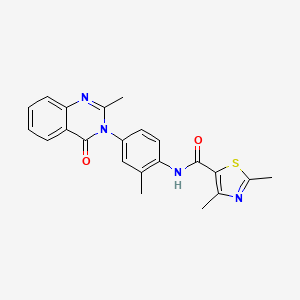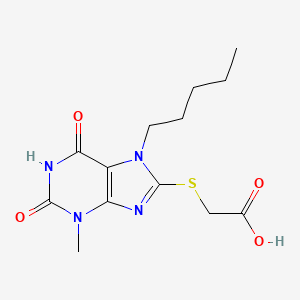![molecular formula C25H16F4N4O2S B2629883 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 536711-54-3](/img/structure/B2629883.png)
2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It has been found to have D (1), D (2) and 5-HT (2A) receptor blocking activity where the ratio pK (i) (5-HT (2A)) to pK (i) (D (2)) is 1.42, which is better than risperidone (1.15) .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Quantum Chemical Insights and Molecular Docking Studies
Research on compounds with similar structures to "2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide" has provided significant insights into their molecular structure, vibrational assignments, and potential for hydrogen-bonded interactions. For instance, studies have utilized quantum chemical calculations to understand the equilibrium geometry, vibrational modes, and intermolecular interactions of such molecules. Specifically, the antiviral potency of certain derivatives has been investigated via molecular docking against SARS-CoV-2 proteins, highlighting their potential in addressing COVID-19. These findings suggest that compounds within this family may offer promising routes for the development of novel antiviral agents S. Mary et al., 2020.
Crystal Structure Analysis
Crystallography studies have provided detailed insights into the molecular and crystal structures of related compounds, showcasing their conformation and intermolecular interactions. Such research aids in understanding the solid-state properties of these molecules, which is crucial for the development of pharmaceuticals and materials science applications S. Subasri et al., 2017.
Antimicrobial and Antitumor Activities
Several studies have synthesized and evaluated derivatives for their antimicrobial and antitumor activities. The incorporation of specific functional groups and structural modifications has been shown to enhance these biological properties, offering insights into the structure-activity relationships crucial for the design of new therapeutic agents. This research indicates the potential of these compounds in contributing to the development of new treatments for various diseases J.J. Majithiya and B. Bheshdadia, 2022.
Synthesis and Characterization of Derivatives
The synthesis of novel derivatives and their subsequent characterization play a vital role in the exploration of their scientific and therapeutic applications. Such studies provide foundational knowledge for the development of compounds with enhanced efficacy and reduced toxicity, furthering the understanding of their potential uses in scientific research and medicine K. Parikh and D. Joshi, 2014.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F4N4O2S/c26-15-8-10-17(11-9-15)33-23(35)22-21(18-6-1-2-7-19(18)31-22)32-24(33)36-13-20(34)30-16-5-3-4-14(12-16)25(27,28)29/h1-12,31H,13H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLAVYHDUXCRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2629802.png)
![N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2629804.png)
![4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2629805.png)
![N-[3-(1H-imidazol-1-yl)propyl]-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2629806.png)
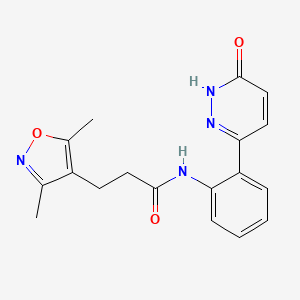
![4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2629809.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2629810.png)
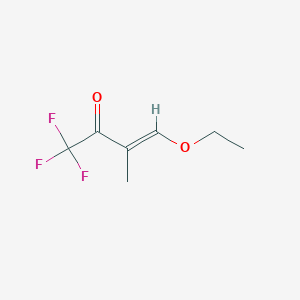
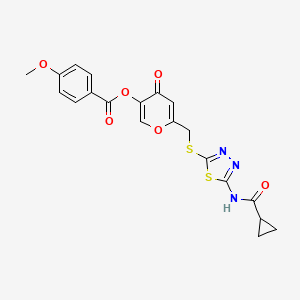
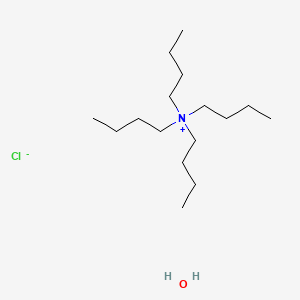
![N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2629814.png)
![7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2629815.png)
